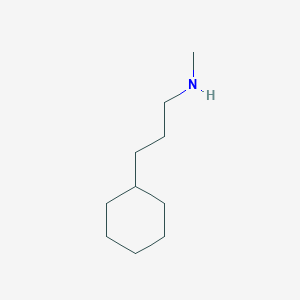

N-methylcyclohexanepropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

3-cyclohexyl-N-methylpropan-1-amine |

InChI |

InChI=1S/C10H21N/c1-11-9-5-8-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3 |

InChI Key |

IILRAHSGEUAOTG-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC1CCCCC1 |

Origin of Product |

United States |

Synthesis and Synthetic Pathway Elucidation of N Methylcyclohexanepropanamine

Established Synthetic Methodologies

Traditional methods for amine synthesis provide a reliable foundation for producing N-methylcyclohexanepropanamine. These routes often involve multi-step procedures utilizing well-understood reactions.

Classical Organic Synthesis Routes

The most prominent classical route to this compound is reductive amination . libretexts.orglibretexts.org This method involves the reaction of a carbonyl compound, specifically 3-cyclohexylpropanal (B19633), with methylamine (B109427). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the target secondary amine. youtube.com A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgcommonorganicchemistry.com The reaction can often be performed in a one-pot procedure, making it highly efficient. youtube.com

Another classical approach is the acylation-reduction sequence . This two-step process begins with the acylation of cyclohexanepropanamine with an acetylating agent to form the corresponding amide, N-acetylcyclohexanepropanamine. This intermediate amide is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound. libretexts.org

Direct alkylation of a primary amine is a third route, where cyclohexanepropanamine is treated with a methylating agent like methyl iodide. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. libretexts.org

| Classical Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | 3-Cyclohexylpropanal, Methylamine | NaBH₄, NaBH₃CN, H₂/Catalyst | Good yields, often one-pot | Requires carbonyl precursor |

| Acylation-Reduction | Cyclohexanepropanamine, Acylating agent | LiAlH₄ | High selectivity for secondary amine | Requires strong reducing agent, multi-step |

| Direct Alkylation | Cyclohexanepropanamine, Methylating agent | CH₃I | Simple concept | Poor selectivity, risk of over-alkylation |

Stereoselective Synthesis Approaches

While N-methyl-3-cyclohexylpropan-1-amine is achiral, analogues such as N-methyl-α-methylcyclohexanepropanamine possess a stereocenter, necessitating stereoselective synthesis to obtain a single enantiomer. pharmaffiliates.com High diastereoselectivity can be achieved in reactions with chiral substrates. For instance, the use of N-tritylprolinal as a chiral building block has demonstrated high Felkin diastereoselectivity in reactions with various nucleophiles, providing a pathway to stereochemically defined amino alcohols that can be precursors to chiral amines. nih.gov

For the stereoselective reduction of an imine precursor, chiral catalysts or reagents can be employed. Asymmetric hydrogenation using chiral metal complexes is a powerful tool for setting the stereochemistry during the reduction step of a reductive amination. Alternatively, chiral auxiliaries can be attached to the amine or carbonyl compound to direct the stereochemical outcome of the reaction, followed by removal of the auxiliary.

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced strategies for preparing this compound leverage catalysis and green chemistry principles to overcome the limitations of classical methods.

Catalytic Reaction Development for this compound Formation

Catalytic methods offer more atom-economical and environmentally friendly alternatives to stoichiometric reagents. researchgate.net For the reductive amination of 3-cyclohexylpropanal with methylamine, catalytic hydrogenation is a prime example. This process uses molecular hydrogen (H₂) over a heterogeneous metal catalyst, such as nickel, palladium, or platinum. libretexts.orgacs.orgencyclopedia.pub

A highly efficient and green strategy is the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.net In this approach, cyclohexanepropanamine could be reacted with methanol (B129727) in the presence of a homogeneous catalyst, often based on ruthenium or iridium. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the primary amine, with the hydrogen being returned in the reduction step. The only byproduct of this process is water. researchgate.net

The synthesis can also proceed from different starting materials using catalysis. The catalytic reduction of nitriles, such as 3-cyclohexylpropanenitrile, in the presence of methylamine and a hydrogenation catalyst can lead to the desired product. Similarly, the catalytic reduction of N-methyl-3-cyclohexylpropanamide can be achieved under milder conditions than those requiring LiAlH₄.

| Catalytic System | Reaction Type | Substrates | Typical Conditions | Key Advantage |

| Ni, Pd, or Pt on Carbon | Reductive Amination | 3-Cyclohexylpropanal, Methylamine, H₂ | Moderate temperature and pressure | Avoids hydride reagents, high atom economy |

| Ru/Triphos Complexes | N-Alkylation with Alcohol | Cyclohexanepropanamine, Methanol, H₂ | 100-150°C | Uses readily available alcohols, generates only water csic.es |

| Raney Nickel | Nitrile Hydrogenation | 3-Cyclohexylpropanenitrile, Methylamine, H₂ | Ammonia (B1221849) co-solvent, low pressure H₂ acs.orgnih.gov | Utilizes nitrile precursors |

| Gold Nanoparticles (Au/Al₂O₃) | Reductive Amination | Nitro-compound precursor, Carbonyl, H₂ | High pressure H₂, continuous flow | High chemoselectivity encyclopedia.pub |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.commdpi.com The synthesis of this compound can be made more sustainable by applying these principles.

Atom Economy : Catalytic hydrogenations and "borrowing hydrogen" reactions have high atom economy, as most atoms from the reactants are incorporated into the final product, with water or nothing as the only byproduct. researchgate.net

Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces environmental impact. Catalytic N-alkylation using methanol instead of toxic methyl halides is a key example of using safer reagents. researchgate.net

Energy Efficiency : Mechanochemical methods, such as ball-milling, can facilitate reactions in a solvent-free solid state, often at room temperature, thereby reducing energy consumption. beilstein-journals.orgnih.gov The synthesis of N-substituted pyrroles via mechanochemical means demonstrates the potential of this approach for C-N bond formation. beilstein-journals.org

Use of Catalysis : As detailed previously, using catalytic amounts of a substance instead of stoichiometric reagents minimizes waste. Ruthenium, palladium, and nickel-based catalysts are central to many efficient amine syntheses. csic.esresearchgate.net

Reaction Mechanism Investigations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The most versatile route, reductive amination , proceeds via a well-elucidated two-stage mechanism. libretexts.orgmasterorganicchemistry.com

Stage 1: Imine Formation The reaction between 3-cyclohexylpropanal and methylamine begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. masterorganicchemistry.com This is typically catalyzed by a small amount of acid. The initial addition forms a tetrahedral intermediate known as a carbinolamine. Following a series of proton transfers, the hydroxyl group is protonated to form a good leaving group (water). The elimination of water, driven by the nitrogen's lone pair, results in the formation of a C=N double bond, yielding a protonated imine (iminium ion). A final deprotonation step gives the neutral imine intermediate. youtube.commasterorganicchemistry.com

Stage 2: Reduction of the Imine The imine intermediate is then reduced to the final amine. In this step, the C=N bond is analogous to a C=O bond and is susceptible to reduction by hydride reagents or catalytic hydrogenation. libretexts.org

With Hydride Reagents (e.g., NaBH₄) : A hydride ion (H⁻) attacks the electrophilic carbon of the imine, breaking the pi-bond and placing a negative charge on the nitrogen. A subsequent workup with a proton source (like water or mild acid) protonates the nitrogen anion to yield the final this compound. libretexts.org

With Catalytic Hydrogenation (e.g., H₂/Ni) : The imine adsorbs onto the surface of the metal catalyst along with molecular hydrogen. The hydrogen atoms are added across the C=N double bond, resulting in the saturated secondary amine. encyclopedia.pub

The mechanism for direct SN2 alkylation is more straightforward, involving the nucleophilic attack of the primary amine on the methylating agent, but is complicated by the fact that the secondary amine product is often more nucleophilic than the starting primary amine, leading to the aforementioned over-alkylation. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Pathways (SN1, SN2)

The formation of the N-C bond in this compound is achievable through nucleophilic substitution, a cornerstone of organic synthesis. masterorganicchemistry.com This typically involves the alkylation of an amine. Two primary pathways can be considered for this transformation: the SN1 and SN2 mechanisms. masterorganicchemistry.comsavemyexams.com The choice between these pathways is dictated by factors such as the structure of the reactants, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

A logical approach to synthesizing this compound is the direct methylation of cyclohexanepropanamine or the reaction of methylamine with a suitable 3-cyclohexylpropyl halide.

SN2 Pathway

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.comulethbridge.ca This pathway is characterized by a second-order rate law, as the rate depends on the concentration of both the nucleophile and the substrate. ulethbridge.cayoutube.com

For the synthesis of this compound, an SN2 reaction is the most direct substitution route. This would involve reacting cyclohexanepropanamine (the nucleophile) with a methyl halide, such as methyl iodide (the electrophile). The nitrogen atom of the primary amine attacks the methyl carbon, displacing the iodide ion in a concerted fashion. libretexts.org

Key characteristics of the SN2 pathway for this synthesis include:

Substrate Structure : The reaction works best with unhindered electrophiles. Methyl halides are ideal substrates for SN2 reactions due to their minimal steric hindrance. libretexts.orgulethbridge.ca

Stereochemistry : The SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon. masterorganicchemistry.comulethbridge.ca In the case of methylating an amine, this is not applicable to the methyl group itself.

Challenges : A significant drawback of this method is the potential for over-alkylation. The product, this compound, is a secondary amine which is also nucleophilic and can react further with the methyl halide to form a tertiary amine (N,N-dimethylcyclohexanepropanamine) and subsequently a quaternary ammonium salt. libretexts.org Controlling the reaction to favor mono-alkylation can be challenging.

SN1 Pathway

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comsavemyexams.com In the second step, the nucleophile attacks the carbocation. The rate of reaction is dependent only on the concentration of the substrate. youtube.com

An SN1 pathway is generally less favorable for the direct synthesis of this compound from simple precursors. SN1 reactions are favored for tertiary, allylic, or benzylic halides because they can form relatively stable carbocations. libretexts.org A primary halide, such as 3-cyclohexylpropyl bromide, would not readily form a stable primary carbocation.

However, if a secondary halide precursor were used, such as 1-chloro-3-cyclohexylpropane, an SN1 reaction could theoretically occur, competing with SN2 and elimination reactions. libretexts.org In such a scenario, the reaction would likely yield a mixture of products. The carbocation intermediate is planar, meaning the nucleophile (methylamine) can attack from either face, leading to a racemic mixture if the carbon is chiral. masterorganicchemistry.com A significant complication of the SN1 mechanism is the potential for carbocation rearrangements, which are discussed in section 2.3.3.

A more efficient and modern alternative that bypasses the issues of over-alkylation and competing elimination reactions is reductive amination . libretexts.orgmasterorganicchemistry.com This method involves the reaction of 3-cyclohexylpropanal with methylamine to form an imine intermediate, which is then reduced in situ to yield this compound. youtube.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) youtube.com | Bimolecular (Rate = k[Substrate][Nucleophile]) ulethbridge.ca |

| Mechanism | Two steps, carbocation intermediate masterorganicchemistry.com | One step, concerted reaction savemyexams.com |

| Substrate Preference | Tertiary > Secondary >> Primary libretexts.org | Methyl > Primary > Secondary >> Tertiary ulethbridge.ca |

| Nucleophile | Weak nucleophiles are effective libretexts.org | Strong nucleophiles are required |

| Solvent | Polar protic solvents favored libretexts.org | Polar aprotic solvents favored libretexts.org |

| Rearrangements | Possible due to carbocation intermediate youtube.com | Not possible |

| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration ulethbridge.ca |

Elimination Reaction Mechanisms (E1, E1cb)

In the context of synthesizing this compound via nucleophilic substitution of an alkyl halide, elimination reactions are often competing pathways that lead to the formation of alkenes, such as cyclohexylpropene. bits-pilani.ac.inlibretexts.org These reactions are generally undesirable as they reduce the yield of the target amine. High temperatures and the use of strong, sterically hindered bases tend to favor elimination over substitution. bits-pilani.ac.inyoutube.com

E1 Reaction

The E1 (Elimination Unimolecular) reaction competes directly with the SN1 reaction because they share the same rate-determining step: the formation of a carbocation intermediate. unizin.orgopenstax.org Following the carbocation formation, instead of being attacked by a nucleophile, a weak base removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. libretexts.org E1 reactions are regioselective, typically favoring the formation of the most substituted (most stable) alkene, a principle known as Zaitsev's rule. bits-pilani.ac.in Like SN1 reactions, E1 reactions are prone to carbocation rearrangements.

E1cb Reaction

The E1cb (Elimination Unimolecular conjugate Base) mechanism is a two-step pathway that proceeds through a carbanion intermediate. masterorganicchemistry.comwikipedia.org This mechanism is favored under specific conditions: the substrate must have a proton that is particularly acidic and a relatively poor leaving group. wikipedia.org The first step involves the removal of the acidic proton by a strong base to form a stabilized carbanion. unizin.org In the second step, the carbanion expels the leaving group to form the alkene. wikipedia.org This pathway is less common for simple alkyl halides but becomes significant for substrates where the carbanion can be stabilized by an adjacent electron-withdrawing group, such as a carbonyl group. libretexts.orgmasterorganicchemistry.com In the synthesis of this compound, this pathway is not a major concern unless the precursor contains such a stabilizing feature.

| Feature | E1 Mechanism | E1cb Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) openstax.org | Unimolecular (depends on conjugate base) wikipedia.org |

| Mechanism | Two steps, carbocation intermediate libretexts.org | Two steps, carbanion intermediate unizin.orgmasterorganicchemistry.com |

| Base Requirement | Weak base is sufficient openstax.org | Strong base is required wikipedia.org |

| Substrate Requirement | Good leaving group, forms stable carbocation | Poor leaving group, acidic β-hydrogen wikipedia.org |

| Rearrangements | Common | Not possible |

| Competition | SN1 reaction unizin.org | Generally does not compete with SN1/SN2 |

Rearrangement Reactions in this compound Synthesis

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de Such reactions can occur as either desired synthetic steps using named reactions or as undesired side reactions, particularly when carbocation intermediates are involved.

Carbocation Rearrangements

As mentioned, SN1 and E1 reactions proceed via carbocation intermediates. If a less stable carbocation can rearrange to a more stable one, it will likely do so. youtube.commasterorganicchemistry.com For example, a reaction starting with a precursor designed to form a secondary carbocation adjacent to a tertiary or quaternary carbon could undergo a 1,2-hydride or 1,2-alkyl shift to place the positive charge on the more substituted carbon. This would lead to a mixture of constitutional isomers, complicating the synthesis of the desired this compound.

Named Rearrangement Reactions

Several named reactions that involve rearrangement are powerful tools for amine synthesis. thermofisher.combyjus.com These provide alternative, multi-step routes to the target compound.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. byjus.comwikipedia.org A potential synthesis for this compound could start with 4-cyclohexylbutanoic acid. This acid could be converted to its amide, which is then N-methylated to give N-methyl-4-cyclohexylbutanamide. Treatment of this amide with bromine and sodium hydroxide (B78521) would induce the Hofmann rearrangement, where the cyclohexylpropyl group migrates from the carbonyl carbon to the nitrogen, ultimately yielding this compound after loss of carbon dioxide. wikipedia.org

Curtius Rearrangement : This reaction involves the decomposition of an acyl azide (B81097) into an isocyanate, which can be converted to an amine. byjus.com Similar to the Hofmann rearrangement, it shortens the carbon chain by one atom. A synthetic sequence could begin with 4-cyclohexylbutanoyl chloride. Reaction with sodium azide would form the acyl azide. Upon heating, this intermediate rearranges, losing nitrogen gas to form an isocyanate. This isocyanate can then be reacted with water to form a carbamic acid, which decarboxylates to the primary amine (cyclohexanepropanamine), followed by methylation. Alternatively, the isocyanate could be trapped with an amine to form a urea (B33335) derivative, which is then hydrolyzed.

Beckmann Rearrangement : This reaction transforms an oxime into an N-substituted amide. wiley-vch.debyjus.com While less direct, it can be a key step in a longer synthetic plan. For instance, an oxime could be prepared from a ketone like 1-cyclohexyl-3-butanone. Acid-catalyzed Beckmann rearrangement of this oxime would lead to the N-substituted amide, N-(cyclohexylmethyl)propanamide. Subsequent reduction of the amide would yield the corresponding secondary amine, which could then be methylated to arrive at the target molecule.

| Reaction | Starting Material | Key Intermediate | Product |

|---|---|---|---|

| Hofmann Rearrangement | Primary Amide | Isocyanate wikipedia.org | Primary Amine (one carbon shorter) byjus.com |

| Curtius Rearrangement | Acyl Azide | Isocyanate byjus.com | Primary Amine (one carbon shorter) byjus.com |

| Beckmann Rearrangement | Oxime | Carbocation-like species | N-Substituted Amide wiley-vch.debyjus.com |

Theoretical and Computational Investigations of N Methylcyclohexanepropanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule. nih.gov For a molecule like N-methylcyclohexanepropanamine, these calculations provide a foundational understanding of its intrinsic properties.

Electronic Structure Analysis

Electronic structure analysis details the arrangement and energies of electrons within a molecule. mit.eduunitn.itnih.gov This is crucial for predicting reactivity, spectroscopic properties, and intermolecular interactions.

Methods : Density Functional Theory (DFT) is a common and effective method for such analyses, balancing computational cost with accuracy. mit.eduplos.org Functionals like B3LYP or ωB97X-D would be paired with a suitable basis set (e.g., 6-31G* or larger) to perform the calculations. nih.govmit.edu

Key Properties and Hypothetical Data :

HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic stability. scielo.org.mx A larger gap generally implies greater stability.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. scielo.org.mx For this compound, the nitrogen atom would be an area of negative potential, indicating its role as a potential hydrogen bond acceptor or nucleophilic site.

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Conformation Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. libretexts.orgchemrxiv.org For a flexible molecule like this compound, with its rotatable bonds and cyclohexane (B81311) ring, this analysis is critical.

Methods : A systematic conformational search would be performed, often using molecular mechanics force fields initially, followed by higher-level quantum chemical calculations (like DFT) to refine the energies of the most stable conformers. nih.govnih.gov

Key Findings :

Rotation around the C-C and C-N bonds of the side chain leads to numerous rotamers.

A potential energy surface (PES) map would illustrate the relative energies of different conformers, identifying the global minimum (the most stable conformation) and the transition states for interconversion. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers for this compound

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Equatorial Chair (Global Minimum) | 0.00 | The bulky side chain is in the more stable equatorial position on the chair-form cyclohexane. |

| Axial Chair | 2.10 | The side chain is in the less stable axial position, leading to steric strain. |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a view of how a molecule moves and interacts with its environment over time, offering insights that static models cannot. plos.orgresearchgate.netmdpi.com

Ligand-Receptor Interaction Modeling

If this compound were to be studied as a potential ligand for a biological receptor, molecular docking and MD simulations would be used to model this interaction. arxiv.orgpeerj.comgithub.com

Methods :

Molecular Docking : This technique predicts the preferred orientation of the ligand when bound to a receptor's active site. peerj.com The output is a binding score that estimates the affinity.

MD Simulations of the Complex : Following docking, an MD simulation of the ligand-receptor complex would be run to assess the stability of the binding pose and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. plos.orgpeerj.com GROMACS is a common software package for such simulations. plos.org

Hypothetical Findings : Analysis of a hypothetical complex (e.g., with a monoamine oxidase enzyme) might reveal that the protonated amine group forms a key hydrogen bond with an acidic residue in the receptor's active site, while the cyclohexyl group fits into a hydrophobic pocket. plos.org

Conformational Sampling and Free Energy Calculations

MD simulations are powerful tools for exploring the conformational landscape and calculating the free energy differences between states. nih.govnih.gov

Methods : Long-timescale MD simulations in a solvent (like water) allow the molecule to explore various conformations. nih.gov Enhanced sampling techniques, such as metadynamics or umbrella sampling, can be used to overcome energy barriers and more thoroughly sample the conformational space, allowing for the calculation of the potential of mean force (PMF) along a specific reaction coordinate (e.g., a dihedral angle).

Key Insights : These simulations can quantify the energetic cost of conformational changes, such as the chair-flip of the cyclohexane ring or rotation of the side chain, in a dynamic, solvated environment. This provides a more realistic picture than gas-phase quantum calculations alone.

Structure-Activity Relationship (SAR) Derivations and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. drugdesign.orgcollaborativedrug.comresearchgate.net For this compound, SAR would involve synthesizing and testing derivatives to understand how modifications affect its (hypothetical) activity. nih.govuc.pt

Methods : By systematically altering parts of the molecule (e.g., changing the length of the alkyl chain, substituting the cyclohexane ring, or modifying the amine group) and measuring the resulting change in activity, a qualitative SAR can be established.

Predictive Modeling : The data from SAR studies can be used to build a quantitative structure-activity relationship (QSAR) model. nih.govhopkinsacg.orgqlik.com This is a statistical model that mathematically relates chemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) to biological activity. mdpi.com

Descriptors : Calculated properties like logP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters (like HOMO/LUMO energies) would be used as inputs.

Model Building : Techniques like multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines) are used to create the predictive equation. qlik.com

Table 3: Hypothetical SAR for this compound Analogs

| Modification | Hypothetical Change in Activity | Rationale |

|---|---|---|

| Removal of N-methyl group | Decrease | The methyl group may contribute to optimal hydrophobic interactions or prevent metabolic degradation. |

| Lengthening side chain to butyl | Decrease | The propanamine chain length may be optimal for fitting into the target binding site. |

| Replacing cyclohexane with phenyl | Increase/Decrease | A phenyl ring would alter electronics (introducing pi-pi stacking potential) and rigidity, which could either improve or hinder binding. |

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their physicochemical properties. mdpi.com

A typical QSAR study on analogues of this compound would involve the synthesis or virtual design of a series of related molecules. In this hypothetical series, systematic modifications would be made to the core structure. For instance, substituents could be varied on the cyclohexane ring, the length of the propanamine chain could be altered, or different alkyl groups could be placed on the nitrogen atom.

For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight.

2D descriptors: Derived from the 2D representation, including topological indices and counts of specific atoms or functional groups. nih.gov

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume. nih.gov

The biological activity of each analogue would need to be determined through experimental assays. This activity is typically expressed as a numerical value, such as the concentration required to elicit a specific response (e.g., IC50 or EC50).

The next step involves using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the calculated descriptors (the independent variables) to the biological activity (the dependent variable). nih.gov A robust QSAR model would not only fit the data for the training set of compounds but also accurately predict the activity of a separate test set of molecules. frontiersin.org

Hypothetical QSAR Data for this compound Analogues

The following interactive table represents a hypothetical dataset that would be generated in a QSAR study of this compound analogues. The descriptors included are for illustrative purposes.

| Compound ID | Analogue Structure | logP (Hydrophobicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Biological Activity (pIC50) |

| N-MCP-01 | This compound | 3.2 | 155.30 | 12.03 | 5.8 |

| N-MCP-02 | N-ethylcyclohexanepropanamine | 3.6 | 169.33 | 12.03 | 6.1 |

| N-MCP-03 | N-propylcyclohexanepropanamine | 4.0 | 183.35 | 12.03 | 6.3 |

| N-MCP-04 | 4-Methyl-N-methylcyclohexanepropanamine | 3.7 | 169.33 | 12.03 | 6.0 |

| N-MCP-05 | 4-Chloro-N-methylcyclohexanepropanamine | 3.9 | 189.74 | 12.03 | 6.2 |

The resulting QSAR equation would allow researchers to predict the biological activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources spent on less active compounds.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool in drug discovery. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. mdpi.com

For this compound and its analogues, a pharmacophore model could be developed using one of two main approaches:

Ligand-based pharmacophore modeling: This method is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are believed to be responsible for their activity. frontiersin.org

Structure-based pharmacophore modeling: If the 3D structure of the target receptor is available, a pharmacophore model can be generated by identifying the key interaction points between the receptor and a bound ligand. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. exlibrisgroup.com This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to be active at the target of interest.

Hypothetical Pharmacophore Model for this compound Analogues

A hypothetical pharmacophore model for a receptor that binds this compound might consist of the following features:

| Feature | Description |

| Hydrophobic (HY) | Corresponding to the cyclohexane ring. |

| Positive Ionizable (PI) | Representing the protonated secondary amine. |

| Hydrogen Bond Acceptor (HBA) | A potential feature on a receptor that interacts with the amine proton. |

This pharmacophore model could then be employed in a virtual screening campaign to identify new potential ligands from vast chemical libraries. The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental testing to confirm their biological activity.

Biological Target Identification and Mechanistic Studies of N Methylcyclohexanepropanamine

In Vitro Biological Activity Screening

Enzyme Inhibition and Activation Studies

No data available.

Receptor Binding and Modulation Assays

No data available.

Cellular Pathway Perturbation Analysis

No data available.

Molecular Mechanism of Action Elucidation

Target Engagement Studies

No data available.

Downstream Signaling Pathway Analysis

No data available.

No Publicly Available Research Found for N-methylcyclohexanepropanamine's Biological Activity

Despite a thorough search of scientific literature and chemical databases, no specific information is publicly available regarding the biological target identification, mechanistic studies, allosteric modulation, or structure-mechanism relationships of the chemical compound this compound.

Searches were broadened to include N-substituted cyclohexanepropanamine derivatives in an attempt to find related compounds that might offer inferential insights. However, this did not provide any information that could be scientifically and accurately applied to this compound itself.

Therefore, the generation of an article based on the provided outline is not possible due to the absence of foundational research on this compound.

Lack of Publicly Available Data Prevents Analysis of this compound Metabolism

A thorough review of available scientific literature and public databases has revealed a significant lack of specific research data on the chemical compound this compound. Consequently, a detailed article on its metabolic pathways and biotransformation, as per the requested outline, cannot be generated at this time.

Extensive searches for studies concerning the in vitro metabolic stability, hepatic clearance, enzyme kinetics, and metabolite identification of this compound did not yield any specific results for this compound. The public domain appears to contain no published papers or datasets detailing its interaction with hepatic microsomes (HLM, MLM) or hepatocytes, which are foundational for assessing metabolic stability and intrinsic clearance. evotec.com, evotec.com, springernature.com

General methodologies for assessing these parameters are well-established in drug discovery and toxicology. These include incubating a compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time to determine its intrinsic clearance and metabolic half-life. animbiosci.org, mdpi.com, nih.gov Such studies provide crucial insights into how a substance might be processed in the body, primarily by Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) enzymes. evotec.com, evotec.com

Similarly, the principles of enzyme kinetics, often described by the Michaelis-Menten equation, are used to characterize the interaction between a compound and the enzymes responsible for its metabolism. wikipedia.org, pressbooks.pub This involves determining key parameters like K_m (the substrate concentration at half-maximal velocity, indicating enzyme affinity) and V_max (the maximum reaction rate). patsnap.com, libretexts.org However, no such kinetic data has been published for this compound.

Metabolite identification studies, which utilize advanced analytical techniques like high-resolution mass spectrometry to identify the structures of metabolic byproducts, are also a critical component of understanding a compound's biotransformation. nih.gov, evotec.com These studies can reveal the specific oxidative and reductive pathways a compound undergoes. While the metabolism of structurally related compounds like methylcyclohexane (B89554) has been investigated, showing hydroxylation of the cyclohexane (B81311) ring as a key pathway, this information cannot be directly and accurately extrapolated to this compound without specific experimental validation. nih.gov

Without primary data from such in vitro or in vivo studies, any discussion of the metabolic fate of this compound would be purely speculative and not meet the standards of a scientifically accurate and informative article. Further research and publication in the scientific domain are required before a comprehensive metabolic profile of this compound can be described.

Metabolic Pathways and Biotransformation of N Methylcyclohexanepropanamine

Metabolite Identification and Structural Characterization

Hydrolytic Metabolic Pathways

There is no specific information available in scientific literature detailing the hydrolytic metabolic pathways of N-methylcyclohexanepropanamine. Hydrolysis is a common metabolic reaction for compounds containing susceptible functional groups like esters or amides. sciex.com However, as this compound is a secondary amine without such groups, direct hydrolysis of the parent compound is not an anticipated major metabolic route. Metabolism would more likely proceed via oxidation or conjugation reactions. researchgate.net

Conjugation Reactions

No studies have been published that specifically identify the conjugation reaction products of this compound. Phase II conjugation reactions, such as glucuronidation, sulfation, or acetylation, typically follow initial Phase I oxidative reactions to increase the water solubility of metabolites and facilitate their excretion. nih.govuomus.edu.iqresearchgate.net For secondary amines, potential conjugation pathways could include N-glucuronidation of the parent compound or conjugation of metabolites formed through Phase I reactions (e.g., hydroxylated metabolites). uomus.edu.iq N-methylation is another potential conjugation reaction for amino groups. taylorfrancis.com Without experimental data, the specific conjugation pathways for this compound remain unknown.

In Vitro-In Vivo Metabolism Correlation Approaches

There are no published studies attempting to establish an in vitro-in vivo correlation (IVIVC) for the metabolism of this compound. Establishing an IVIVC is a critical component of drug development, used to predict how a compound will behave in a whole organism based on laboratory experiments using systems like liver microsomes or hepatocytes. uq.edu.auwjarr.comijper.org The process is complex and requires extensive data from both in vitro and in vivo studies, which are not available for this specific compound. nih.gov

Chemical Reactivity and Degradation of N Methylcyclohexanepropanamine

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of a chemical compound by light. For aliphatic amines, this can occur through direct absorption of UV light (photolysis) or through reactions with other light-excited molecules (photosensitized reactions).

Direct photolysis of aliphatic amines can occur when the molecule absorbs ultraviolet radiation, leading to the cleavage of chemical bonds. The primary photochemical processes for simple aliphatic amines involve the breaking of the N-H, C-N, or C-H bonds. For a secondary amine like N-methylcyclohexanepropanamine, UV irradiation could potentially lead to the formation of various radical species.

Research on the photolysis of simple amines like methylamine (B109427) has shown that the main primary process is the formation of hydrogen atoms. researchgate.net For more complex amines, the specific degradation pathways and quantum yields can vary. For instance, studies on the photolysis of N-nitrosodimethylamine (NDMA), a related amine derivative, have determined quantum yields under different UV wavelengths, which indicates its susceptibility to photodegradation. google.com While not directly applicable, this data on a related amine derivative highlights that UV photolysis is a potential degradation route.

Table 1: Representative Quantum Yields for Photolysis of Analogous Amine Derivatives

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| N-Nitrosodimethylamine (NDMA) | 254 | 0.24 | google.com |

| Nitenpyram | 254 | 0.18 ± 0.07 | escholarship.org |

| Caged-amines (benzylic) | 365 | 0.30 - 0.50 | acs.org |

| Caged-amines (non-benzylic) | 365 | 0.10 - 0.25 | acs.org |

This table presents data for analogous compounds to illustrate potential photochemical behavior, as direct data for this compound is not available.

Photosensitized reactions involve a photosensitizer molecule that absorbs light and then transfers the energy to the target compound, in this case, this compound, leading to its degradation. Common photosensitizers include benzophenone (B1666685) and porphyrins. The oxidation of secondary amines can be photosensitized to produce imines. researchgate.netacs.org

The mechanism often involves the excited photosensitizer abstracting a hydrogen atom from the amine, forming an amine radical. This radical can then react with oxygen to form various degradation products. researchgate.net Studies on the photosensitized oxidation of secondary benzylamines using C70 as a photocatalyst have shown high efficiency in converting amines to imines. bioone.org The rate of these reactions is dependent on the specific photosensitizer used and the reaction conditions.

Table 2: Rate Constants for Photosensitized Oxidation of Analogous Amines

| Amine | Photosensitizer | Rate Constant (M⁻¹s⁻¹) | Reference |

| Triethylamine | Benzophenone Triplet | Quenching rate: 1.8 x 10⁹ | Not specified in search results |

| Various Amines | Resorufin Singlet State | Quenching by electron transfer | bioone.org |

| Secondary Benzylamines | C70 | High efficiency (>90% yield of imine) | bioone.org |

This table provides examples of photosensitized reactions for analogous amines, as specific kinetic data for this compound is unavailable.

UV-Induced Photolysis

Oxidative and Reductive Chemical Transformations

Non-enzymatic oxidation of secondary amines can be initiated by various oxidizing agents. The oxidation of secondary aliphatic amines can lead to the formation of imines, which can then be hydrolyzed to aldehydes or ketones and a primary amine. researchgate.net The initial step in the oxidative degradation of amines often involves the formation of an amine radical through electron or hydrogen abstraction. oup.com

The rate and products of oxidation are influenced by the structure of the amine. For example, studies on the oxidative degradation of different amines have shown that longer alkyl chains can decrease the degradation rate. oup.com The presence of different functional groups on the amine can also affect the reaction mechanism and the resulting products. acs.org

Table 3: Representative Non-Enzymatic Oxidation Reactions of Analogous Secondary Amines

| Amine Type | Oxidizing System | Key Products | Reference |

| Secondary Benzylamines | Singlet Oxygen | Imines | acs.org |

| Substituted N-methylanilines | MnO₂, Horseradish Peroxidase | N-dealkylation products, Radical coupling products | acs.org |

| Secondary Alkanolamines | O₂ | Aldehydes, Ammonia (B1221849) | oup.com |

This table illustrates the types of products formed from the non-enzymatic oxidation of analogous secondary amines in the absence of specific data for this compound.

The reduction of a secondary amine itself is not a common transformation under typical environmental or physiological conditions as the amine functional group is already in a reduced state. Chemical literature on the reduction of amines typically focuses on the reduction of functional groups that can be converted to amines, such as amides or imines. For instance, secondary amides can be reduced to the corresponding secondary amines using reagents like triflic anhydride (B1165640) and sodium borohydride (B1222165). researchgate.netacs.org

Reductive amination is a common method for synthesizing secondary amines from primary amines and carbonyl compounds, where an intermediate imine is reduced. acs.orgresearchgate.net This highlights the stability of the amine functional group towards further reduction.

Non-Enzymatic Oxidation

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of amines is generally high, but can be influenced by pH and the presence of other functional groups. For secondary amines, protonation at low pH can affect their reactivity and stability. oberlin.edu

Studies on the hydrolytic stability of other nitrogen-containing compounds, such as hydrazones and oximes, show a strong dependence on pH, with acid catalysis being a common feature. scispace.com While not directly amines, this data suggests that the stability of this compound in aqueous environments would likely be pH-dependent. The kinetics of hydrolysis for many organic compounds follow first-order or second-order rate laws, and the half-life can vary significantly with pH. nist.govchemrxiv.org

Table 4: Representative Hydrolytic Degradation Data for Analogous Nitrogen-Containing Compounds

| Compound Type | pH | Half-life (t₁/₂) | Kinetic Order | Reference |

| Hydrazones | 7.0 | Varies (e.g., 2h for acetylhydrazone) | - | scispace.com |

| Oximes | 7.0 | Varies (e.g., 25d for an oxime) | - | scispace.com |

| Antihypertensive Drugs (e.g., Amlodipine) | Acidic (1 M HCl) | ~3243 h | Second | chemrxiv.org |

| Antihypertensive Drugs (e.g., Perindopril) | Basic (0.001 M NaOH) | - | Second | chemrxiv.org |

This table presents hydrolytic stability data for analogous compounds to provide a general understanding, as direct kinetic data for the hydrolysis of this compound is not available.

Derivatization Reactions for Analytical or Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific analytical method or to synthesize a new molecule. researchgate.netspectroscopyonline.com For secondary amines like this compound, derivatization is a crucial step in many analytical procedures to enhance detectability and improve separation. mdpi.com It is also a fundamental strategy in synthetic chemistry to build more complex molecular architectures.

Analytical Derivatization

The primary goals of derivatizing this compound for analytical purposes are to increase its volatility for gas chromatography (GC), to introduce a chromophore or fluorophore for detection in high-performance liquid chromatography (HPLC), and to enable the separation of enantiomers. scienceopen.comwikipedia.org

For Gas Chromatography (GC): Secondary amines can exhibit poor chromatographic behavior, including peak tailing, due to their polarity. mdpi.com Derivatization techniques such as acylation or silylation are employed to decrease this polarity and increase volatility. scienceopen.com A key strategy involves reacting the amine with a reagent to form a less polar, more stable derivative. For instance, reagents like pentafluorobenzenesulfonyl chloride (PFBSC) react with secondary amines to form stable sulfonamide derivatives. mdpi.comnih.gov These halogenated derivatives are particularly well-suited for highly sensitive detection using an electron capture detector (ECD). mdpi.com

For High-Performance Liquid Chromatography (HPLC): this compound lacks a native chromophore or fluorophore, making it difficult to detect with common HPLC detectors like UV-Vis or fluorescence detectors. scienceopen.com Pre-column or post-column derivatization is used to attach a molecule that absorbs UV light or fluoresces. researchgate.netacademicjournals.org Reagents suitable for secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl), which adds a highly fluorescent group, and dansyl chloride. scienceopen.comddtjournal.com Another effective reagent is 2-naphthalenesulfonyl chloride (NSCl), which reacts with secondary amines to form derivatives detectable by UV detectors. nih.gov

Chiral Derivatization: In cases where this compound exists as a mixture of enantiomers, chiral derivatizing agents (CDAs) are used to distinguish between them. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the amine to form a pair of diastereomers. wikipedia.orgmdpi.com Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic or spectroscopic techniques like HPLC or NMR. wikipedia.orgnih.gov This conversion allows for the determination of the enantiomeric purity of the original sample. wikipedia.org

Synthetic Derivatization

For synthetic purposes, the secondary amine group of this compound is a versatile functional handle for constructing new molecules.

Acylation (Amide Formation): A fundamental reaction is the acylation with acyl chlorides or acid anhydrides. libretexts.org This reaction forms a stable N-substituted amide. libretexts.org The reaction is typically vigorous and results in the formation of the corresponding amide and hydrogen chloride, which then reacts with any excess amine to form a salt. libretexts.org This classic transformation is a cornerstone of organic synthesis for creating carbon-nitrogen bonds and building more complex structures.

Sulfonamide Formation: Similar to the reactions used for analytical derivatization, reacting this compound with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields stable sulfonamides. This reaction is useful for introducing a sulfonyl group into the molecule, which can alter its biological properties or serve as a protecting group for the nitrogen atom during subsequent synthetic steps.

Below is a table summarizing common derivatizing agents applicable to secondary amines like this compound.

Table 1: Common Derivatizing Agents for Secondary AminesTable 2: Chemical Compounds Mentioned

Derivatives and Analogues Research of N Methylcyclohexanepropanamine

Design Principles for N-methylcyclohexanepropanamine Analogues

The design of analogues of a lead compound like this compound is a meticulous process guided by established principles of medicinal chemistry. The goal is to systematically modify the parent structure to enhance desired biological activities, improve pharmacokinetic properties, and minimize off-target effects. This involves a deep understanding of how changes at the molecular level, such as the introduction of various substituents or the imposition of conformational constraints, can alter the interaction of the molecule with its biological target.

Substituent Effects on Biological Activity

For instance, the addition of electron-withdrawing groups, such as halogens or nitro groups, to the cyclohexane (B81311) ring can alter the electronic distribution of the entire molecule, potentially influencing its binding affinity to a target receptor. rsc.org Conversely, the introduction of electron-donating groups, like alkyl or alkoxy moieties, can have the opposite effect. The position of these substituents is also critical, as steric hindrance can either promote or hinder the optimal orientation of the molecule for biological activity.

In a broader context of bioactive amines, studies on related structures have shown that modifications to the N-alkyl group can impact selectivity for different receptor subtypes. Replacing the N-methyl group with larger alkyl groups, for example, might increase lipophilicity, which could, in turn, affect cell membrane permeability and metabolic stability.

Table 1: Hypothetical Substituent Effects on the Biological Activity of this compound Analogues

| Substituent | Position | Potential Effect on Biological Activity |

| Fluoro (F) | Cyclohexane Ring | Increased metabolic stability, altered binding affinity |

| Hydroxyl (OH) | Cyclohexane Ring | Increased hydrophilicity, potential for hydrogen bonding |

| Methoxy (OCH3) | Cyclohexane Ring | Increased lipophilicity, potential for steric interactions |

| Ethyl (C2H5) | N-position | Altered receptor selectivity, modified lipophilicity |

This table presents hypothetical effects based on general principles of medicinal chemistry, as specific data for this compound is not available.

Conformational Constraints in Analogues

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. nih.gov this compound possesses considerable conformational flexibility due to the cyclohexane ring, which can adopt various chair and boat conformations, and the rotatable bonds in the propanamine side chain. Introducing conformational constraints is a powerful strategy in drug design to lock the molecule into a specific, biologically active conformation. mdpi.com

This can be achieved by incorporating rigid structural elements, such as double bonds or additional ring systems, into the molecule. For example, the synthesis of bicyclic analogues could severely restrict the conformational freedom of the cyclohexane ring. rsc.org The aim is to reduce the entropic penalty upon binding to a receptor, which can lead to a higher binding affinity. nih.gov

Furthermore, N-methylation itself can influence the conformational preferences of the molecule. The presence of the methyl group on the nitrogen atom can affect the orientation of the side chain and its interactions with the biological target. nih.govnih.gov Computational modeling is often employed to predict the preferred conformations of different analogues and to guide the design of new derivatives with optimized shapes for biological activity. rsc.org

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be approached through various established organic chemistry reactions. The specific synthetic route chosen would depend on the desired modifications to the parent structure.

A common strategy for creating a library of analogues involves starting with a suitable cyclohexanepropanoic acid derivative. This precursor can then be subjected to amidation reactions with N-methylamine to form the corresponding amide, followed by reduction to yield the target this compound derivative. beilstein-journals.org This approach allows for the introduction of diversity at the cyclohexane ring prior to the formation of the amine.

Alternatively, one could start with cyclohexanepropanamine and introduce the N-methyl group through reductive amination using formaldehyde. mdpi.com To synthesize derivatives with substituents on the cyclohexane ring, one could begin with a substituted cyclohexanone, which can then be elaborated to the desired cyclohexanepropanamine scaffold.

For the synthesis of conformationally constrained analogues, more complex multi-step synthetic sequences would be necessary. This might involve ring-closing metathesis or other cyclization reactions to form bicyclic systems. nih.gov

Table 2: Potential Synthetic Reactions for this compound Derivatives

| Reaction Type | Starting Material | Reagents | Product Type |

| Reductive Amination | Cyclohexanepropanal | N-methylamine, NaBH3CN | This compound |

| Amidation followed by Reduction | Cyclohexanepropanoic acid | SOCl2, N-methylamine, LiAlH4 | This compound |

| N-Alkylation | Cyclohexanepropanamine | Methyl iodide, K2CO3 | This compound |

| Grignard Reaction | Cyclohexanone | 3-(N-methylamino)propyl magnesium bromide | This compound derivative |

This table outlines plausible synthetic routes based on general organic chemistry principles.

Comparative Biological Evaluation of this compound Derivatives

Once a series of this compound derivatives has been synthesized, a crucial step is their comparative biological evaluation to determine how the structural modifications have impacted their activity. This typically involves a battery of in vitro and in vivo assays designed to assess their potency, selectivity, and efficacy.

The specific assays employed would depend on the intended therapeutic target. For example, if the compounds are being investigated for their effects on the central nervous system, binding assays for various neurotransmitter receptors and transporters would be conducted. nih.gov Functional assays would then be used to determine whether the compounds act as agonists, antagonists, or modulators of these targets.

A key aspect of the comparative evaluation is to establish a structure-activity relationship (SAR). By comparing the biological data of the different derivatives, researchers can identify which structural features are essential for activity and which can be modified to improve the pharmacological profile. nih.govresearchgate.net

Table 3: Hypothetical Comparative Biological Data for this compound Derivatives

| Compound | Modification | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| This compound | Parent Compound | 150 | 250 |

| 4-Fluoro-N-methylcyclohexanepropanamine | Fluoro at C4 | 75 | 120 |

| N-ethylcyclohexanepropanamine | N-ethyl instead of N-methyl | 200 | 350 |

| Bicyclic Analogue | Constrained Conformation | 25 | 45 |

This table presents hypothetical data to illustrate the concept of comparative biological evaluation.

Structure-Property and Structure-Function Relationships in Derivatives

The ultimate goal of synthesizing and evaluating a series of derivatives is to establish clear structure-property and structure-function relationships. Structure-property relationships (SPRs) describe how the chemical structure of a molecule influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.gov

For instance, the introduction of polar functional groups like hydroxyls is expected to increase water solubility, while adding lipophilic substituents like long alkyl chains would decrease it. These properties are critical for determining the drug-like characteristics of a compound.

Structure-function relationships (SFRs), on the other hand, correlate the chemical structure with the biological function or activity of the molecule. mdpi.com By analyzing the SAR data, researchers can build a model that explains how specific structural features contribute to the observed biological effects. For example, it might be found that a hydrogen bond donor at a particular position on the cyclohexane ring is crucial for high-affinity binding to the target receptor. rsc.org

These relationships are invaluable for the rational design of new, improved analogues. By understanding the underlying principles of how structure dictates property and function, medicinal chemists can more efficiently navigate the chemical space to identify lead candidates with the desired therapeutic profile.

Analytical Methodologies for N Methylcyclohexanepropanamine Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture. shimadzu.nl In the analysis of N-methylcyclohexanepropanamine, several chromatographic methods can be employed, each with distinct advantages. The separation is achieved by distributing the analyte between a stationary phase and a mobile phase. shimadzu.nl

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation and quantification of non-volatile or thermally sensitive compounds. organomation.comphenomenex.com For a compound like this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). phenomenex.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com Adjusting the mobile phase composition, pH, and flow rate allows for the optimization of separation efficiency and resolution. phenomenex.com Derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC) can be employed to enhance UV detection if the native molecule lacks a strong chromophore. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net | Provides a non-polar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or ammonium (B1175870) hydroxide) researchgate.netnih.gov | Elutes compounds from the column; gradient allows for separation of multiple components. |

| Flow Rate | 0.3 - 1.0 mL/min nih.gov | Controls the speed of the mobile phase and affects retention time and peak shape. |

| Injection Volume | 10 µL nih.gov | The amount of sample introduced into the system. |

| Detector | UV Detector (e.g., at 254 nm) or Mass Spectrometer nih.gov | Detects the analyte as it elutes from the column. |

| Column Temp. | Ambient or controlled (e.g., 40°C) nih.gov | Affects viscosity of the mobile phase and interaction kinetics, influencing separation. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scioninstruments.com Direct analysis of this compound by GC can be challenging due to its polarity and potentially low volatility. To overcome this, chemical derivatization is often necessary. alwsci.comresearchgate.net This process modifies the analyte to create a more volatile and thermally stable derivative suitable for GC analysis. scioninstruments.com Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents, which convert the polar N-H group into a less polar derivative. alwsci.com The separation in GC occurs in a column, and the choice of the stationary phase is critical for resolving the analyte from other components in the sample. bre.com

Table 2: Representative GC Parameters for Derivatized Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | The stationary phase where separation occurs based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen chromatographyonline.com | The mobile phase that carries the vaporized sample through the column. |

| Inlet Temperature | 250°C walisongo.ac.id | Ensures rapid vaporization of the sample upon injection. |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 300°C) walisongo.ac.id | Controls the column temperature to elute compounds with different boiling points over time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the analyte; MS provides structural information. |

| Derivatization | Silylation (e.g., with BSTFA) or Acylation alwsci.com | Increases volatility and thermal stability of the analyte for GC analysis. |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. shimadzu.nlchromatographyonline.com SFC is considered a "green" technology due to its reduced use of organic solvents. diva-portal.org It offers fast separations and is particularly advantageous for chiral separations and for analyzing compounds that are not easily handled by GC or LC. chromatographytoday.com For this compound, SFC can provide an alternative to normal-phase HPLC, offering high efficiency and speed. chromatographyonline.com The solvating power of the supercritical CO2 can be tuned by adding small amounts of organic modifiers (like methanol), providing a wide range of selectivity. nih.gov

Table 3: General SFC System Configuration

| Component | Description | Function |

|---|---|---|

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol) nih.gov | Carries the sample through the column; properties can be tuned by pressure and temperature. |

| Stationary Phase | Polar stationary phases (e.g., Diol, 2-Ethylpyridine) diva-portal.org | Interacts with the analyte to achieve separation. SFC often uses polar columns. chromatographyonline.com |

| Pump System | High-pressure pump with cooling for CO2 shimadzu.nl | Delivers the mobile phase at pressures and temperatures above the critical point of CO2. |

| Back Pressure Regulator | Maintains system pressure shimadzu.nl | Keeps the mobile phase in a supercritical state throughout the separation. |

| Detector | UV Detector or Mass Spectrometer | Detects the separated compounds as they exit the column. |

Gas Chromatography (GC)

Mass Spectrometric Detection Methods

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. eag.com When coupled with a chromatographic separation technique, it provides a high degree of sensitivity and specificity, making it an indispensable tool for identification and quantification.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification in complex biological matrices. bioxpedia.comresearchgate.net This technique combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. eag.com In an LC-MS/MS experiment, after chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and the resulting precursor ion (often the protonated molecule, [M+H]+) is selected in the first mass analyzer. nih.gov This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov The fragmentation pattern is unique to the molecule's structure and can be used to identify metabolites, even at very low concentrations. nih.govevotec.com High-resolution mass spectrometry (HR-MS) can further increase confidence in identification by providing highly accurate mass measurements. evotec.com

Table 4: Hypothetical LC-MS/MS Transitions for this compound Metabolite Screening

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential Metabolic Reaction |

|---|---|---|---|

| This compound | 156.2 | 114.1 | Fragmentation of parent compound |

| Hydroxylated Metabolite | 172.2 | 130.1 | Hydroxylation on the cyclohexane (B81311) ring |

| N-demethylated Metabolite | 142.2 | 100.1 | Removal of the N-methyl group |

| Carboxylic Acid Metabolite | 170.2 | 128.1 | Oxidation of the terminal carbon |

Note: The m/z values are hypothetical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.gov It is an ideal method for the analysis of volatile derivatives of compounds like this compound. alwsci.com After separation in the GC column, the eluting compounds enter the MS ion source, where they are typically ionized by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. nih.gov The resulting mass spectrum is a "fingerprint" of the molecule, characterized by the mass-to-charge ratios of the parent ion and its various fragments. walisongo.ac.id By comparing this fragmentation pattern to spectral libraries (like the NIST library), the identity of the compound can be confirmed with a high degree of certainty. walisongo.ac.id

Table 5: Illustrative GC-MS Parameters for Analysis of a Derivatized Amine

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Capillary column (e.g., HP-5MS) | Separates the derivatized analyte from other volatile components. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. |

| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |

| Scan Range | 30-600 m/z walisongo.ac.id | Defines the range of mass-to-charge ratios to be detected. |

| Solvent Delay | 3-5 minutes | Prevents the high concentration of solvent from overwhelming the detector. |

| Data Analysis | Spectral library matching (e.g., NIST) walisongo.ac.id | Compares the obtained mass spectrum with a database for compound identification. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds within a sample. measurlabs.com Unlike conventional low-resolution mass spectrometry which measures nominal mass (the integer mass of the most abundant isotope), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, providing the 'exact mass'. bioanalysis-zone.com This high level of mass accuracy, often to within 0.001 atomic mass units, makes HRMS an ideal tool for identifying unknown compounds, confirming molecular formulas, and elucidating structures. measurlabs.comresearchgate.net

For a compound like this compound, HRMS offers significant advantages. It can distinguish the analyte from other molecules that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com This capability is crucial when analyzing complex matrices where interferences are common. The process begins with the ionization of the sample, after which the resulting ions are separated based on their precise mass-to-charge ratios in a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. researchgate.net The enhanced resolution of these instruments can also reveal fine isotopic patterns, further aiding in the confirmation of the elemental composition of this compound. measurlabs.com

The primary application of HRMS in this context is the unambiguous identification and confirmation of this compound, even at very low concentrations. measurlabs.com By providing a highly accurate mass measurement, a unique elemental formula can be proposed and verified, which is a critical step in both qualitative and quantitative analysis. researchgate.netchemrxiv.org

Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |

|---|---|---|

| Mass Measurement | Nominal Mass (Integer) | Exact Mass (to 3-4 decimal places) researchgate.net |

| Accuracy | Lower | High (e.g., < 5 ppm) nih.gov |

| Resolving Power | Lower | Higher, allows separation of isobars bioanalysis-zone.com |

| Primary Use | Routine quantification of knowns | Structure elucidation, unknown identification measurlabs.combioanalysis-zone.com |

Electrophoretic Techniques (e.g., CE-MS)

Electrophoretic techniques separate molecules based on their size and charge by applying a high electric field. ukm.myslideshare.net Capillary Electrophoresis (CE), in particular, offers high separation efficiency, rapid analysis times, and requires minimal sample volumes. nvkc.nl When coupled directly with mass spectrometry (CE-MS), it becomes an exceptionally powerful analytical tool, combining the high-resolution separation of CE with the sensitive and specific detection capabilities of MS. nih.govwiley.com

CE-MS has proven valuable in pharmaceutical analysis for the characterization of small molecules, including their isomers and related substances. asiapharmaceutics.info The technique's ability to handle complex biological matrices makes it suitable for metabolomics and bioanalysis. nih.gov The direct coupling of CE with MS provides both high separation capability and ultrasensitive detection, making it an attractive approach for the analysis of complex analytes. nih.gov

Table 2: Advantages of Capillary Electrophoresis-Mass Spectrometry (CE-MS)

| Advantage | Description |

|---|---|

| High Separation Efficiency | Provides high-resolution separation of analytes, including isomers. asiapharmaceutics.info |

| High Sensitivity & Specificity | Mass spectrometric detection allows for sensitive and selective quantification and identification. nih.govasiapharmaceutics.info |

| Minimal Sample Consumption | Requires only nanoliter volumes of sample for injection. nvkc.nl |

| Rapid Analysis | Separations are typically much faster than conventional chromatography. nvkc.nl |

| Orthogonal Separation | Provides a different separation mechanism compared to LC, useful for complex samples. wiley.com |

Method Validation and Quality Assurance

Validation of an analytical method is the process of establishing, through documented evidence, that the procedure is suitable for its intended purpose. globalresearchonline.netnih.gov It is a critical requirement for quality assurance, ensuring that the data generated are reliable, reproducible, and accurate. globalresearchonline.netdemarcheiso17025.com The validation process involves evaluating several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). npra.gov.myich.org

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euresearchgate.net Selectivity is a more general term referring to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.orgut.ee Often, the terms are used interchangeably, though specificity can be considered the ultimate degree of selectivity. researchgate.netut.ee

For an analytical method targeting this compound, selectivity is demonstrated by showing that the signal measured is due to the analyte and not from any interfering substances. iupac.org This can be achieved by analyzing blank matrix samples and spiked samples containing the analyte and potential interferents. In chromatographic and electrophoretic methods, selectivity is often demonstrated by achieving adequate resolution between the analyte peak and the peaks of other components. europa.eu

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given interval. globalresearchonline.neteuropa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.neteuropa.eu

To establish linearity, a series of calibration standards of this compound at different concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and the relationship is typically evaluated using linear regression analysis. A high correlation coefficient (r) or coefficient of determination (r²) is indicative of a strong linear relationship. researchgate.net

Table 3: Example of a Linearity Study for this compound

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 5.0 | 15100 |

| 10.0 | 30500 |

| 25.0 | 74800 |

| 50.0 | 152000 |

| 100.0 | 301500 |

| Regression Equation | y = 3010x + 250 |

| Correlation Coefficient (r) | 0.9998 |

Accuracy describes the closeness of a measured value to a true or accepted reference value. veeabb.comslideshare.net It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. slideshare.netbebpa.org Precision refers to the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. veeabb.comslideshare.net

Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short time interval. europa.eu